CHIR-98023

Description

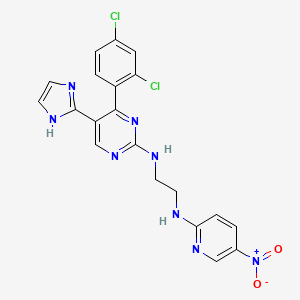

Structure

2D Structure

3D Structure

Properties

CAS No. |

252916-76-0 |

|---|---|

Molecular Formula |

C20H16Cl2N8O2 |

Molecular Weight |

471.3 g/mol |

IUPAC Name |

N'-[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]-N-(5-nitro-2-pyridinyl)ethane-1,2-diamine |

InChI |

InChI=1S/C20H16Cl2N8O2/c21-12-1-3-14(16(22)9-12)18-15(19-24-6-7-25-19)11-28-20(29-18)26-8-5-23-17-4-2-13(10-27-17)30(31)32/h1-4,6-7,9-11H,5,8H2,(H,23,27)(H,24,25)(H,26,28,29) |

InChI Key |

GUMBZKISKUIHJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CHIR-98023; CHIR98023; CHIR 98023; CT-98023; UNII-CMQ1L0E91Y; CHIR-837. |

Origin of Product |

United States |

Foundational & Exploratory

CHIR-98023: A Potent and Selective GSK-3 Inhibitor

An In-depth Technical Guide on the GSK-3 Inhibitory Profile of CHIR-98023

This technical guide provides a comprehensive overview of the Glycogen Synthase Kinase-3 (GSK-3) inhibitory profile of this compound, a potent and selective aminopyrimidine-based inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound.

Quantitative Inhibitory Profile

This compound demonstrates high potency against both GSK-3 isoforms, GSK-3α and GSK-3β. The inhibitory activity is in the low nanomolar range, highlighting its efficacy as a GSK-3 inhibitor.

| Target | IC50 (nM) | Reference |

| GSK-3α | 10 | [1] |

| GSK-3β | 6.7 | [1] |

Table 1: In vitro inhibitory potency of this compound against GSK-3 isoforms.

A study by Ring et al. (2003) on a series of aminopyrimidine derivatives, including compounds structurally related to this compound, demonstrated high selectivity. These compounds were found to be at least 500-fold more selective for GSK-3 compared to a panel of 20 other protein kinases[2]. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Mechanism of Action

This compound and its analogs are ATP-competitive inhibitors of GSK-3. This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of GSK-3 substrates.

Experimental Protocols

The determination of the inhibitory profile of this compound involves various biochemical assays. Below are detailed methodologies for representative kinase assays.

Radiometric Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a GSK-3 substrate.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 specific substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant GSK-3β enzyme, and the specific substrate peptide.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Non-Radioactive Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 specific substrate peptide

-

ATP

-

Kinase assay buffer

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Set up the kinase reaction in a multi-well plate by combining the kinase assay buffer, recombinant GSK-3β enzyme, the specific substrate peptide, and ATP.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at the desired temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

-

Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase-driven light-producing reaction. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase activity relative to the vehicle control.

-

Determine the IC50 value as described in the radiometric assay protocol.

Signaling Pathways

GSK-3 is a key regulatory kinase in multiple signaling pathways. Inhibition of GSK-3 by this compound can significantly modulate these pathways, which is the basis for its therapeutic potential.

Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is a core component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus, where it activates the transcription of Wnt target genes.

Insulin Signaling and Glycogen Synthesis

GSK-3 plays a crucial role in the insulin signaling pathway, particularly in the regulation of glycogen synthesis. Insulin binding to its receptor activates a signaling cascade that leads to the phosphorylation and inhibition of GSK-3 by Akt (Protein Kinase B). This relieves the inhibitory phosphorylation of glycogen synthase by GSK-3, thereby promoting glycogen synthesis. This compound mimics the effect of insulin on GSK-3, leading to the activation of glycogen synthase.

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of GSK-3α and GSK-3β. Its ability to modulate key signaling pathways, such as the Wnt/β-catenin and insulin signaling pathways, underscores its potential as a valuable research tool and a promising therapeutic agent for a range of diseases, including metabolic disorders and certain cancers. The detailed experimental protocols provided in this guide offer a foundation for the further investigation and characterization of this compound and other GSK-3 inhibitors.

References

The Role of CHIR-98023 in the Maintenance of Pluripotency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The maintenance of pluripotency in stem cells is a cornerstone of regenerative medicine and developmental biology research. Small molecules that can modulate key signaling pathways have emerged as powerful tools for controlling cell fate. Among these, CHIR-98023, a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), plays a pivotal role. By activating the canonical Wnt/β-catenin signaling pathway, this compound promotes the self-renewal of embryonic stem cells (ESCs) and is a key component in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on pluripotency-associated gene expression, and detailed protocols for its application in stem cell culture.

Introduction: The Gatekeeper of Pluripotency - GSK-3 and the Wnt/β-catenin Pathway

Pluripotency, the ability of a cell to differentiate into all three primary germ layers, is orchestrated by a complex network of transcription factors and signaling pathways. The canonical Wnt/β-catenin signaling pathway is a critical regulator of this process. In the absence of a Wnt signal, GSK-3, a serine/threonine kinase, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] This keeps the cytoplasmic levels of β-catenin low.

The binding of Wnt ligands to their receptors on the cell surface initiates a signaling cascade that leads to the inhibition of GSK-3. This inhibition prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1] In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of genes that promote self-renewal and maintain the pluripotent state.[2]

This compound: A Potent Activator of Wnt/β-catenin Signaling

This compound is an aminopyrimidine derivative that functions as a highly selective and potent inhibitor of both GSK-3α and GSK-3β isoforms.[3] Its mechanism of action is direct inhibition of the kinase activity of GSK-3. This targeted inhibition mimics the effect of Wnt ligand binding, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target genes.[4] This makes this compound a powerful tool for robustly and consistently activating the Wnt/β-catenin pathway in a controlled, dose-dependent manner, independent of upstream Wnt ligands.

Quantitative Effects of this compound on Pluripotency Marker Expression

The treatment of pluripotent stem cells with this compound leads to significant changes in the expression of core pluripotency-associated transcription factors. The following tables summarize the quantitative effects observed in various studies.

Table 1: Effect of this compound on Pluripotency Gene Expression in Mouse Embryonic Stem Cells (mESCs)

| Gene | Fold Change (mRNA) | Method | Cell Type | Reference |

| Nanog | ~1.5 - 2.0 | qPCR | J1 mESCs | [5] |

| Oct4 | ~1.2 - 1.5 | qPCR | J1 mESCs | [5] |

| Klf4 | ~1.5 - 2.0 | qPCR | J1 mESCs | [5] |

| Tfcp2l1 | ~2.0 - 2.5 | qPCR | J1 mESCs | [5] |

| Axin2 | ~3.0 - 4.0 | qPCR | J1 mESCs | [5] |

Table 2: Effect of CHIR-99021 (a closely related GSK-3 inhibitor) on iPSC Generation Efficiency

| Condition | Reprogramming Efficiency | Cell Type | Reference |

| Doxycycline alone | ~3% | Mouse Embryonic Fibroblasts (MEFs) | [6] |

| Doxycycline + CHIR-99021 | ~10% | Mouse Embryonic Fibroblasts (MEFs) | [6] |

| Doxycycline + Ascorbic Acid + CHIR-99021 (AGi) | ~56% | Mouse Embryonic Fibroblasts (MEFs) | [6] |

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway in Pluripotency Maintenance

The following diagram illustrates the central role of the Wnt/β-catenin signaling pathway in maintaining pluripotency and the mechanism of action of this compound.

Experimental Workflow: iPSC Generation Using Small Molecules

This diagram outlines a typical workflow for generating iPSCs from somatic cells, incorporating the use of small molecules like this compound to enhance efficiency.

Experimental Protocols

Maintenance of Mouse Embryonic Stem Cells (mESCs) in '2i' Medium

The '2i' medium, which includes a GSK-3 inhibitor (like this compound) and a MEK inhibitor, is widely used to maintain mESCs in a naive, ground state of pluripotency.

Materials:

-

N2B27 base medium

-

This compound (or CHIR-99021)

-

PD0325901 (MEK inhibitor)

-

LIF (Leukemia Inhibitory Factor)

-

Gelatin-coated tissue culture plates

-

Accutase or TrypLE for cell dissociation

Protocol:

-

Prepare '2i' Medium:

-

To N2B27 base medium, add this compound to a final concentration of 3 µM.

-

Add PD0325901 to a final concentration of 1 µM.

-

Supplement with LIF at 1000 U/mL.

-

-

Cell Culture:

-

Culture mESCs on gelatin-coated plates in '2i' medium.

-

Change the medium daily.

-

Passage cells every 2-3 days, or when they reach 70-80% confluency.

-

-

Passaging:

-

Aspirate the medium and wash the cells with PBS.

-

Add Accutase or TrypLE and incubate at 37°C until cells detach.

-

Neutralize the dissociation reagent with medium and centrifuge the cells.

-

Resuspend the cell pellet in fresh '2i' medium and plate onto new gelatin-coated plates at the desired density.

-

Maintenance of Human Induced Pluripotent Stem Cells (hiPSCs) with this compound

While a standardized '2i' protocol is less common for hiPSCs, this compound is often used to support their self-renewal and pluripotency.

Materials:

-

Essential 8™ (E8™) Medium or mTeSR™1 medium

-

This compound

-

Matrigel-coated tissue culture plates

-

Gentle cell dissociation reagent (e.g., Versene, ReLeSR™)

Protocol:

-

Prepare Maintenance Medium:

-

Supplement your preferred hiPSC maintenance medium (e.g., E8™) with this compound at a final concentration of 1-3 µM. The optimal concentration may need to be determined empirically for different cell lines.

-

-

Cell Culture:

-

Culture hiPSCs on Matrigel-coated plates in the this compound-supplemented medium.

-

Change the medium daily.

-

-

Passaging:

-

When colonies become large and start to merge, passage the cells.

-

Use a gentle dissociation method to detach the colonies as small clumps.

-

Plate the clumps onto new Matrigel-coated plates in fresh this compound-supplemented medium.

-

Conclusion

This compound has become an indispensable tool in stem cell biology. Its ability to potently and selectively inhibit GSK-3 provides a reliable method for activating the Wnt/β-catenin pathway, a cornerstone of pluripotency maintenance. The use of this compound in defined media formulations like '2i' has significantly advanced our ability to culture naive mESCs and improve the efficiency of iPSC reprogramming. As research in regenerative medicine and drug discovery continues to advance, the precise control over cellular signaling afforded by small molecules like this compound will undoubtedly play an increasingly crucial role.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. T-Cell Factor 3 Regulates Embryonic Stem Cell Pluripotency and Self-Renewal by the Transcriptional Control of Multiple Lineage Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. Reconciling the different roles of Gsk3β in “naïve” and “primed” pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecules facilitate rapid and synchronous iPSC generation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: CHIR-98023 and its Impact on β-Catenin Stabilization

Audience: Researchers, scientists, and drug development professionals.

Introduction

CHIR-98023 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It exhibits high selectivity for the two GSK-3 isoforms, GSK-3α and GSK-3β. The central role of GSK-3 in the Wnt/β-catenin signaling pathway makes this compound a critical tool for studying cellular processes such as embryonic development, tissue homeostasis, and tumorigenesis. This document provides a comprehensive technical overview of the mechanism by which this compound stabilizes β-catenin, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action: β-Catenin Stabilization

The cytoplasmic concentration of β-catenin is tightly regulated by a multi-protein "destruction complex." This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and GSK-3β, facilitates the sequential phosphorylation of β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.

The Wnt signaling pathway, when activated, inhibits the destruction complex, leading to the accumulation of β-catenin. This compound mimics the effect of Wnt signaling by directly inhibiting the kinase activity of GSK-3. By preventing the GSK-3-mediated phosphorylation of β-catenin, this compound effectively blocks its degradation.

The stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator. In the nucleus, β-catenin binds to the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of Wnt target genes, many of which are involved in cell proliferation and differentiation.

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Wnt/β-catenin pathway and this compound mechanism.

Quantitative Data Presentation

The potency of this compound has been characterized in various assays. The following table summarizes key quantitative data for its inhibitory activity against GSK-3 and its effect on β-catenin signaling.

| Parameter | Value | Assay Type | Reference |

| IC50 (GSK-3α) | 10 nM | In vitro kinase assay | |

| IC50 (GSK-3β) | 6.7 nM | In vitro kinase assay |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on β-catenin stabilization and downstream signaling.

Western Blotting for β-Catenin Levels

This protocol is for determining the total and phosphorylated levels of β-catenin in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-phospho-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of β-catenin by using a luciferase reporter construct containing TCF/LEF binding sites.

Materials:

-

Cells (e.g., HEK293T)

-

TCF/LEF luciferase reporter vector and a control vector (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with the TCF/LEF reporter vector and the control vector.

-

-

Treatment:

-

After 24 hours, treat the cells with this compound at various concentrations.

-

-

Luciferase Assay:

-

After the desired treatment duration (e.g., 24-48 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Immunofluorescence for β-Catenin Localization

This protocol is for visualizing the subcellular localization of β-catenin.

Materials:

-

Cells cultured on glass coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% normal goat serum)

-

Primary antibody (anti-β-catenin)

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips and treat with this compound.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 20 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Block with blocking solution for 1 hour.

-

Incubate with primary anti-β-catenin antibody.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody and DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on a cell line.

Caption: Typical workflow for studying this compound effects.

Understanding the Selectivity of CHIR-98023 for GSK-3α vs. GSK-3β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CHIR-98023, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). We will explore the quantitative differences in its activity against the two main GSK-3 isoforms, GSK-3α and GSK-3β, detail the common experimental methodologies used to determine this selectivity, and visualize the key signaling pathways regulated by GSK-3.

Introduction to Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine protein kinase that plays a critical role in a multitude of cellular processes.[1] Unlike most kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition in response to various signaling pathways.[2] In mammals, GSK-3 exists as two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), encoded by separate genes.[1] These isoforms share a very high degree of homology (98%) within their catalytic domains, which can make developing isoform-selective inhibitors challenging.[1]

GSK-3 is a key regulator in diverse signaling cascades, including the Wnt/β-catenin pathway, insulin signaling, and neurotrophic factor signaling.[3] Its dysregulation has been implicated in a wide range of pathologies, such as type 2 diabetes, Alzheimer's disease, bipolar disorder, and various cancers, making it a significant therapeutic target.[2][4]

This compound: A Potent GSK-3 Inhibitor

This compound is a potent, reversible, and highly selective small-molecule inhibitor of GSK-3.[5] It belongs to a class of aminopyrimidine derivatives and is often used in preclinical research to probe the function of GSK-3 and its therapeutic potential, particularly in the context of improving insulin action and glucose metabolism.[5][6] Its high selectivity for GSK-3 over other kinases has been confirmed in broad kinase profiling studies.[2]

Quantitative Selectivity of this compound

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. This compound exhibits nanomolar potency against both GSK-3 isoforms, with a slight preference for GSK-3β.

| Inhibitor | Target Isoform | IC50 (nM) | Selectivity (α/β) |

| This compound | GSK-3α | 10 | 1.49-fold for GSK-3β |

| This compound | GSK-3β | 6.7 | |

| Data sourced from MedchemExpress.[5] |

This data indicates that this compound is approximately 1.5 times more potent against GSK-3β than GSK-3α. While this represents a modest level of selectivity, it is a significant feature for a compound targeting a kinase family with such high catalytic domain homology.

Experimental Protocols for Determining Kinase Inhibition

The IC50 values for kinase inhibitors like this compound are determined through biochemical assays that measure the enzymatic activity of the kinase in the presence of varying inhibitor concentrations. Below is a detailed, representative methodology based on common industry practices.

General Principle

The core of the assay is to measure the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific substrate by the GSK-3 enzyme. The inhibitor's potency is determined by its ability to block this phosphotransferase activity.

Key Reagents and Components

-

GSK-3 Enzyme: Recombinant human GSK-3α or GSK-3β, purified.

-

Substrate: A peptide or protein that is a known substrate for GSK-3. Often, a "primed" substrate (pre-phosphorylated by another kinase) is used, as GSK-3 frequently requires this for optimal activity.[2] A common example is a peptide derived from glycogen synthase.

-

ATP: The phosphate donor. Often used at a concentration near its Michaelis-Menten constant (Km) for the specific kinase.

-

Inhibitor: this compound, serially diluted to create a dose-response curve.

-

Assay Buffer: A buffer solution containing components like HEPES, MgCl₂, Brij-35, and DTT to maintain optimal pH, provide necessary cofactors, and ensure enzyme stability.

-

Detection System: Reagents to quantify the phosphorylation event.

Representative Assay Protocol (TR-FRET Method)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust, and non-radioactive method for kinase assays.

-

Preparation: All reagents are prepared in the assay buffer. A serial dilution of this compound is prepared in a 384-well microplate.

-

Kinase Reaction:

-

The GSK-3α or GSK-3β enzyme is added to the wells containing the inhibitor dilutions and incubated for a short period (e.g., 10-15 minutes) at room temperature.

-

The reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

The reaction is stopped by adding a solution containing EDTA (to chelate Mg²⁺ and stop enzymatic activity) and the TR-FRET detection reagents.

-

The detection reagents typically include a Europium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently-tagged acceptor molecule (e.g., ULight™-streptavidin) that binds to the biotinylated peptide substrate.

-

When the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the ULight acceptor into close proximity, allowing FRET to occur.

-

-

Data Acquisition and Analysis:

-

The plate is read on a TR-FRET compatible plate reader, which excites the Europium donor and measures the emission from both the donor and the acceptor.

-

The ratio of the acceptor to donor signals is calculated. This ratio is proportional to the amount of phosphorylated substrate.

-

The data (signal ratio vs. inhibitor concentration) is plotted, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the IC50 value.

-

Visualizing GSK-3 Signaling and Experimental Logic

Diagrams created using the Graphviz DOT language help to clarify the complex relationships in signaling pathways and experimental procedures.

Wnt/β-Catenin Signaling Pathway

Caption: Wnt signaling pathway with and without ligand, showing GSK-3's role and inhibition by this compound.

Insulin/Akt Signaling Pathway

Caption: Insulin signaling pathway leading to the inhibitory phosphorylation of GSK-3 and glycogen synthesis.

General Kinase Assay Workflow

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor like this compound.

Conclusion

This compound is a highly potent, nanomolar inhibitor of both GSK-3α and GSK-3β, demonstrating a slight but measurable selectivity for the GSK-3β isoform. This selectivity is determined through rigorous biochemical kinase assays that quantify the inhibition of phosphotransferase activity. The ability of this compound to potently inhibit GSK-3 makes it an invaluable tool for studying the diverse signaling pathways regulated by this kinase and for exploring its potential as a therapeutic target in a variety of disease models. Understanding its specific activity against each isoform is crucial for interpreting experimental results and advancing drug development efforts.

References

- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Unlocking Neurogenesis: A Technical Guide to the Role and Application of CHIR-98023

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenesis, the generation of new neurons, holds immense promise for treating neurodegenerative diseases and central nervous system injuries. A key signaling pathway governing this process is the Wnt/β-catenin pathway, which is negatively regulated by Glycogen Synthase Kinase 3 (GSK-3). CHIR-98023 has emerged as a potent and selective inhibitor of GSK-3, making it a valuable tool for researchers and a potential therapeutic agent. This technical guide provides an in-depth exploration of the role of this compound in neurogenesis, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in directing neuronal differentiation, and its application in disease models.

Introduction: The Promise of Modulating Neurogenesis

The adult brain retains a remarkable, albeit limited, capacity to generate new neurons in specific regions, primarily the subventricular zone and the subgranular zone of the hippocampus. This process of adult neurogenesis is crucial for learning, memory, and mood regulation. However, in the face of neurodegenerative diseases such as Alzheimer's and Parkinson's, or following traumatic injuries to the spinal cord, this endogenous repair mechanism is often insufficient.

Pharmacological manipulation of key signaling pathways to enhance neurogenesis presents a promising therapeutic strategy. One of the most pivotal pathways in this context is the canonical Wnt/β-catenin signaling pathway. Activation of this pathway is known to promote the proliferation of neural stem cells (NSCs) and their differentiation into mature neurons.

This compound: A Potent Modulator of the Wnt/β-catenin Pathway

This compound is a small molecule that acts as a highly selective and potent inhibitor of both GSK-3α and GSK-3β isoforms. GSK-3 is a serine/threonine kinase that plays a central role in a multitude of cellular processes, including the negative regulation of the Wnt/β-catenin pathway.

Mechanism of Action

In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes. Many of these target genes are critically involved in promoting cell proliferation and differentiation, including those that drive neurogenesis.

Quantitative Data on this compound in Neurogenesis

The potency of this compound as a GSK-3 inhibitor is well-documented, with specific half-maximal inhibitory concentrations (IC50) in the low nanomolar range. While direct dose-response curves for this compound in neurogenesis assays are not extensively published, data from the closely related and widely used GSK-3 inhibitor, CHIR-99021, provides valuable insights into the expected dose-dependent effects.

| Parameter | Value | Reference |

| This compound IC50 (GSK-3α) | 10 nM | [1] |

| This compound IC50 (GSK-3β) | 6.7 nM | [1] |

Studies on CHIR-99021 have demonstrated that lower concentrations (in the low micromolar range) tend to promote the proliferation of neural stem cells, while higher concentrations can lead to cell cycle arrest and promote neuronal differentiation. It is anticipated that this compound will exhibit a similar dose-dependent effect on neural stem cell fate.

Experimental Protocols for Inducing Neurogenesis with this compound

The following protocols provide a framework for utilizing this compound to induce neuronal differentiation from pluripotent stem cells (PSCs) and neural progenitor cells (NPCs).

Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Cortical Neurons

This protocol is adapted from established methods for generating cortical neurons and incorporates this compound to enhance neuronal differentiation.

Materials:

-

hPSCs (e.g., H9 or patient-derived iPSCs)

-

Neural induction medium

-

Neuronal differentiation medium

-

This compound (stock solution in DMSO)

-

Culture plates coated with an appropriate extracellular matrix (e.g., Matrigel or Geltrex)

Protocol:

-

Neural Induction (Days 0-10): Culture hPSCs in neural induction medium to generate neural progenitor cells (NPCs). This is typically achieved through dual SMAD inhibition.

-

NPC Expansion (Days 11-20): Passage the NPCs and expand them in a suitable medium.

-

Neuronal Differentiation (Day 21 onwards):

-

Plate NPCs at a desired density on coated plates in neuronal differentiation medium.

-

From Day 21 to Day 35, supplement the neuronal differentiation medium with this compound. A starting concentration range of 0.5 µM to 5 µM is recommended for optimization.

-

Perform a half-medium change every 2-3 days with fresh medium containing this compound.

-

After Day 35, continue to culture the cells in the neuronal differentiation medium without this compound to allow for neuronal maturation.

-

Quantification of Neuronal Differentiation

The efficiency of neuronal differentiation can be assessed by quantifying the expression of key neuronal markers.

Methods:

-

Immunocytochemistry (ICC): At various time points during differentiation, fix the cells and stain for early neuronal markers such as β-III tubulin (Tuj1) and mature neuronal markers like Microtubule-Associated Protein 2 (MAP2). The percentage of positive cells can be quantified using fluorescence microscopy and image analysis software.

-

Quantitative Real-Time PCR (qRT-PCR): Extract RNA from differentiating cultures and perform qRT-PCR to measure the expression levels of neuronal-specific genes (e.g., TUBB3, MAP2, NEUN).

TCF/LEF Reporter Assay for Wnt Pathway Activation

To confirm that this compound is activating the Wnt/β-catenin pathway in your neural stem or progenitor cells, a TCF/LEF reporter assay can be performed.

Protocol:

-

Co-transfect your target cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Treat the transfected cells with a range of this compound concentrations for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the Wnt/β-catenin pathway.

Applications in Disease Models

The ability of this compound to promote neurogenesis makes it a valuable tool for studying and potentially treating various neurological disorders.

Spinal Cord Injury (SCI)

In animal models of SCI, the administration of GSK-3 inhibitors has been shown to promote axonal regeneration and functional recovery.[1][2][3] this compound can be investigated in SCI models to assess its potential to stimulate endogenous neurogenesis from spinal cord-resident neural stem/progenitor cells and to create a more permissive environment for axonal regrowth.

Alzheimer's Disease (AD)

Impaired neurogenesis is a feature of Alzheimer's disease. GSK-3β is hyperactive in the brains of AD patients and is implicated in the hyperphosphorylation of tau protein, a hallmark of the disease. By inhibiting GSK-3, this compound has the dual potential to not only promote neurogenesis but also to reduce tau pathology. Studies in AD animal models can elucidate the therapeutic efficacy of this compound in restoring cognitive function.[4][5]

Parkinson's Disease (PD)

The loss of dopaminergic neurons in the substantia nigra is the primary cause of motor symptoms in Parkinson's disease. While the adult brain has a very limited capacity to replace these neurons, strategies to enhance the differentiation of neural stem cells into dopaminergic neurons are of great interest. GSK-3 inhibition has been shown to promote the differentiation of stem cells into dopaminergic neurons. This compound can be used in cellular and animal models of PD to investigate its potential to replenish the dopaminergic neuron population.[6]

Conclusion

This compound is a powerful research tool for dissecting the role of the Wnt/β-catenin pathway in neurogenesis. Its high potency and selectivity for GSK-3 make it an ideal candidate for in vitro and in vivo studies aimed at enhancing neuronal regeneration. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental workflows and to explore its therapeutic potential for a range of debilitating neurological conditions. Further research to establish optimal dosing and delivery strategies will be crucial for translating the promise of this compound into clinical applications.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Directed differentiation of human pluripotent stem cells to cerebral cortex neurons and neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directed differentiation of human pluripotent stem cells to cerebral cortex neurons and neural networks | Springer Nature Experiments [experiments.springernature.com]

- 4. repub.eur.nl [repub.eur.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Directed Differentiation of iPSCs using CHIR-98023

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR-98023 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 10 nM and 6.7 nM for GSK3α and GSK3β, respectively[1][2]. By inhibiting GSK-3, this compound mimics the activation of the canonical Wnt/β-catenin signaling pathway. This pathway is fundamental in embryonic development, governing cell fate decisions, proliferation, and differentiation. In the context of induced pluripotent stem cells (iPSCs), temporal modulation of the Wnt/β-catenin pathway with this compound is a cornerstone of many directed differentiation protocols, enabling the efficient generation of various cell types from all three germ layers: endoderm, mesoderm, and ectoderm. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the directed differentiation of iPSCs.

Mechanism of Action: Wnt/β-catenin Pathway Activation

This compound functions as a chemical inducer of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 is active within a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, driving lineage-specific differentiation.

Quantitative Data Summary

The following tables summarize typical concentration ranges and treatment durations for this compound (or the closely related and more frequently documented CHIR-99021) in directed differentiation protocols for various lineages. Optimization is often required depending on the specific iPSC line and desired cell type.

Table 1: CHIR Concentration and Duration for Mesoderm Differentiation

| Target Lineage | CHIR Concentration (µM) | Treatment Duration (hours) | Subsequent Steps | Reference(s) |

| Cardiac Mesoderm | 4 - 12 | 24 - 48 | Wnt inhibition (e.g., with IWP2) | [3][4][5] |

| General Mesoderm | 3 - 11 | 24 - 72 | Varies based on desired subtype | [6][7] |

Table 2: CHIR Concentration and Duration for Endoderm Differentiation

| Target Lineage | CHIR Concentration (µM) | Treatment Duration (hours) | Co-treatment Factors | Reference(s) |

| Definitive Endoderm | 1 - 3 | 24 | Activin A | [8][9][10] |

| Posterior Foregut | Varies | 24 - 48 | BMP, FGF | [8] |

Table 3: CHIR Concentration and Duration for Ectoderm Differentiation

| Target Lineage | CHIR Concentration (µM) | Treatment Duration (hours) | Notes | Reference(s) |

| Neural Crest | 3 | 48 - 72 | Often used in combination with BMP signaling | [6] |

| Early Ectoderm | Not typically used for induction, but for patterning | Varies | Wnt signaling is often inhibited for neural induction | [11] |

Experimental Protocols

General Workflow for Directed Differentiation

The general workflow for iPSC differentiation using this compound involves transitioning from pluripotency maintenance to a lineage-specific induction medium containing this compound for a defined period, followed by maturation in subsequent media.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 252916-76-0 | MCE [medchemexpress.cn]

- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient endoderm induction from human pluripotent stem cells by logically directing signals controlling lineage bifurcations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qkine.com [qkine.com]

- 10. researchgate.net [researchgate.net]

- 11. Accelerated differentiation of human pluripotent stem cells into neural lineages via an early intermediate ectoderm population - PMC [pmc.ncbi.nlm.nih.gov]

Application of CHIR-98023 in the Generation of Kidney Organoids: A Detailed Guide for Researchers

Introduction

The generation of kidney organoids from human pluripotent stem cells (hPSCs) has emerged as a powerful in vitro model system for studying kidney development, modeling diseases, and for drug screening and discovery. A critical step in the directed differentiation of hPSCs towards a renal lineage is the precise activation of the Wnt signaling pathway to induce mesoderm formation and subsequent specification of nephron progenitor cells. CHIR-98023, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), serves as a key small molecule in this process. By inhibiting GSK-3, this compound mimics Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes essential for kidney development. This document provides detailed application notes and protocols for the use of this compound in generating kidney organoids.

Mechanism of Action: this compound in Wnt Pathway Activation

This compound is a potent inhibitor of both GSK-3α and GSK-3β isoforms. In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the absence of a Wnt ligand, this process keeps cytoplasmic β-catenin levels low. The binding of Wnt ligands to their receptors (Frizzled and LRP5/6) leads to the inactivation of the destruction complex.

This compound functionally replaces the need for an external Wnt ligand by directly inhibiting GSK-3. This inhibition prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are crucial for the differentiation of hPSCs into mesoderm and subsequently into nephron progenitor cells.[1][2][3][4] The precise timing and concentration of this compound are critical for efficiently guiding the cells towards the desired renal fate.[5]

Application Notes

The successful generation of kidney organoids is highly dependent on the precise application of this compound. It is important to note that many published protocols use CHIR99021, a close analog of this compound. The concentrations and timings provided in these protocols are generally transferable to this compound, though minor optimization for specific hPSC lines may be necessary.

-

hPSC Quality: The starting population of hPSCs should be of high quality, exhibiting undifferentiated morphology and a normal karyotype. Differentiation efficiency can be significantly impacted by the quality of the initial cell culture.

-

Concentration Optimization: The optimal concentration of this compound for inducing mesoderm can vary between different hPSC lines.[6][7] It is recommended to perform a dose-response curve for each new cell line to determine the concentration that yields the highest efficiency of differentiation while minimizing cytotoxicity. High concentrations of CHIR can induce apoptosis in iPSCs.[8]

-

Timing of Treatment: The duration of this compound treatment is a critical parameter. A transient "pulse" of high Wnt activation is typically used to initiate differentiation, followed by its withdrawal or reduction to allow for further patterning and specification of the induced mesoderm.[9][10]

-

Culture Format: this compound can be used in both 2D (adherent) and 3D (suspension) culture systems for kidney organoid generation. The choice of format may depend on the specific protocol and the desired scale of organoid production.[6][11]

Experimental Protocols

Below are two representative protocols for the generation of kidney organoids utilizing this compound (or its analog CHIR99021).

Protocol 1: Directed Differentiation of hPSCs to Nephron Progenitor Cells and Kidney Organoids (2D/3D)

This protocol, adapted from Morizane et al., describes a highly efficient method for generating nephron progenitor cells (NPCs) which can then be differentiated into kidney organoids.[6]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

hPSC maintenance medium (e.g., mTeSR1)

-

Geltrex or Matrigel

-

DMEM/F12

-

B27 supplement

-

This compound (or CHIR99021)

-

FGF9

-

ROCK inhibitor (Y-27632)

-

PBS

-

Gentle cell dissociation reagent (e.g., Accutase)

Experimental Workflow:

Procedure:

-

hPSC Culture (Day -2 to 0):

-

Culture hPSCs on Geltrex-coated plates in hPSC maintenance medium.[6]

-

When cells reach 70-80% confluency, dissociate using a gentle cell dissociation reagent and seed onto new Geltrex-coated plates at an optimized density. Add ROCK inhibitor to the medium for the first 24 hours to improve cell survival.

-

-

Mesoderm Induction (Day 0-1):

-

On Day 0, when cells are at the appropriate confluency, replace the maintenance medium with differentiation medium (DMEM/F12 with B27 supplement) containing this compound. The optimal concentration should be determined for each cell line, typically in the range of 7-12 µM.[7]

-

-

Nephron Progenitor Cell (NPC) Specification (Day 1-9):

-

On Day 1, replace the medium with fresh differentiation medium without this compound.

-

Continue to culture the cells, changing the medium every other day. By Day 9, the cells should have differentiated into a population that is highly enriched for NPCs (expressing markers such as SIX2, SALL1, and WT1).[6]

-

-

Kidney Organoid Formation (Day 9 onwards):

-

On Day 9, harvest the NPCs using a gentle cell dissociation reagent.

-

For 3D culture, resuspend the cells in differentiation medium containing this compound (a lower concentration, e.g., 3 µM) and FGF9 (e.g., 10 ng/mL) and plate into ultra-low attachment 96-well plates to form aggregates.[6]

-

After 2 days, replace the medium with differentiation medium containing only FGF9.

-

After another 3 days, switch to a basal differentiation medium without any growth factors and culture for at least another 7 days to allow for self-organization and maturation of the kidney organoids.[6]

-

Protocol 2: Suspension Culture for Large-Scale Production of Kidney Organoids

This protocol, adapted from Przepiorski et al. (2018), is a simplified, two-step method suitable for generating a large number of kidney organoids in suspension culture.[11]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

mTeSR1 medium

-

ROCK inhibitor (Y-27632)

-

Gentle cell dissociation reagent

-

Stage I Medium: mBPEL medium supplemented with this compound (or CHIR99021)

-

Stage II Medium: mBPEL medium supplemented with KnockOut Serum Replacement

Procedure:

-

Embryoid Body (EB) Formation and Mesoderm Induction (Day 0-3):

-

Culture hPSCs to confluency. Dissociate colonies into small clumps.

-

Transfer the cell aggregates to ultra-low attachment plates in Stage I medium containing this compound (e.g., 8 µM) and ROCK inhibitor.

-

Culture for 3 days on an orbital shaker to allow the formation of uniform embryoid bodies (EBs).

-

-

Organoid Differentiation (Day 3 onwards):

-

On Day 3, allow the EBs to settle and carefully aspirate the Stage I medium.

-

Resuspend the EBs in Stage II medium and continue to culture in suspension on an orbital shaker.

-

Change the medium every 2-3 days. Organoid differentiation is typically optimal between day 12 and day 20.[11]

-

Quantitative Data Presentation

The following tables summarize key quantitative parameters from various protocols for generating kidney organoids using CHIR compounds.

Table 1: this compound/-99021 Concentration and Treatment Duration in Kidney Organoid Protocols

| Protocol Reference | Cell Type | CHIR Compound | Concentration (µM) | Duration of Treatment | Culture Stage |

| Morizane et al.[6] | hPSCs | CHIR99021 | 3 - 10 | 24 hours | Mesoderm Induction |

| Morizane et al.[6] | NPCs | CHIR99021 | 3 | 2 days | Organoid Formation |

| Takasato et al.[12] | hPSCs | CHIR99021 | Not specified | Day 0 to Day 2-5 | Intermediate Mesoderm Induction |

| Przepiorski et al.[11] | hPSCs | CHIR99021 | 8 | 3 days | Mesoderm Induction in EBs |

| Freedman et al. (as cited in[13]) | hPSCs | CHIR99021 | 3 | 2 days | Posterior Intermediate Mesoderm |

| Taguchi et al. (as cited in[13]) | iPSCs | CHIR99021 | 1 | 3 days | Metanephric Mesenchyme Formation |

Table 2: Efficiency of Nephron Progenitor Cell (NPC) Generation

| Protocol Reference | Key Reagents | Differentiation Time | NPC Marker Expression | Reported Efficiency |

| Morizane et al.[6] | CHIR99021, FGF9 | 9 days | SIX2+, SALL1+, WT1+ | 80-90% |

| Taguchi et al. (as cited in[13]) | CHIR99021, FGF2, Activin A, BMP4, Retinoic acid | ~12 days | Wt1+, Pax2+, Sall1+, Six2+ | 20-70% |

This compound is an indispensable tool for the generation of kidney organoids from hPSCs. Its role as a potent GSK-3 inhibitor allows for the robust and controlled activation of the Wnt signaling pathway, a fundamental requirement for inducing the renal lineage. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their kidney organoid differentiation experiments. Careful optimization of concentration and timing for specific hPSC lines will ensure the reproducible generation of high-quality kidney organoids for a wide range of applications in research and drug development.

References

- 1. Wnt signaling in kidney development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Wnt Signaling in Kidney Development and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective In Vitro Propagation of Nephron Progenitors Derived from Embryos and Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of nephron progenitor cells and kidney organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Nephron progenitors rhythmically alternate between renewal and differentiation phases that synchronize with kidney branching morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Large-Scale Production of Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.tocris.com [resources.tocris.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Mesoderm Induction from hPSCs using CHIR-98023

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the directed differentiation of human pluripotent stem cells (hPSCs), including both embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into the mesodermal lineage using the small molecule GSK-3β inhibitor, CHIR-98023. The protocols and data presented are synthesized from multiple peer-reviewed studies to ensure robustness and reproducibility.

Introduction

The induction of mesoderm from hPSCs is a critical first step for generating a wide array of clinically relevant cell types, including cardiomyocytes, hematopoietic progenitors, endothelial cells, chondrocytes, and osteoblasts. The Wnt/β-catenin signaling pathway is a master regulator of embryonic development and plays a pivotal role in primitive streak formation and subsequent mesoderm specification.[1][2][3] this compound is a potent and specific inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt pathway.[4][5][6][7] By inhibiting GSK-3β, this compound mimics Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes essential for mesoderm induction.[6][7][8] This method provides a highly efficient and reproducible approach for generating mesodermal precursors from hPSCs in a chemically defined manner.

Signaling Pathway

The canonical Wnt signaling pathway is central to the process of mesoderm induction from hPSCs. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1α, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The small molecule this compound acts as a potent inhibitor of GSK-3β.[5][6] This inhibition prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[6] Nuclear β-catenin then associates with TCF/LEF transcription factors to activate the expression of downstream target genes, such as Brachyury (T), a key marker of the primitive streak and nascent mesoderm.[1][2]

Figure 1. this compound activates the Wnt/β-catenin pathway by inhibiting GSK-3β.

Quantitative Data Summary

The optimal concentration and duration of this compound treatment can vary depending on the specific hPSC line and the desired mesodermal subtype. The following table summarizes effective concentrations from various studies for inducing different mesodermal fates. It is recommended to optimize the concentration for each new cell line.

| Target Mesoderm | hPSC Line | This compound/99021 Concentration | Duration of Treatment | Additional Factors | Outcome | Reference |

| Mesendoderm | hESCs, hiPSCs | 5 µM | 24 hours | - | ~98.7% BRACHYURY+ cells | [9] |

| Intermediate Mesoderm | hESCs, hiPSCs | 5 µM | 24-36 hours | FGF2 + Retinoic Acid | 70-80% PAX2+/LHX1+ cells | [9] |

| Cardiac Mesoderm | hPSCs | 5-15 µM | 24 hours | - | Efficient cardiomyogenesis | [10] |

| Paraxial Mesoderm | hPSCs | 6-10 µM | 24 hours | - | PSM derivatives | [10] |

| Lateral Plate Mesoderm | hPSCs | Not specified | 24-48 hours | - | ~40% FOXF1+ cells | [9] |

| General Mesoderm | hiPSCs | 2-6 µM | 48 hours | - | Significant increase in TBXT and MIXL1 expression | [2] |

| Definitive Endoderm vs. Mesoderm | hESCs | 7.5 µM (low volume) vs 15 µM (high volume) | 24 hours | Cell density dependent | Shift between endoderm and mesoderm fates | [11] |

Note: CHIR-99021 is a closely related and more frequently cited analog of this compound, and the concentrations are generally interchangeable.

Experimental Protocols

Materials and Reagents

-

Human pluripotent stem cells (hPSCs)

-

Matrigel® hESC-qualified Matrix (or other suitable extracellular matrix)

-

mTeSR™1 or other appropriate hPSC maintenance medium

-

DMEM/F-12

-

RPMI 1640 medium

-

B-27™ Supplement, minus insulin

-

This compound (or CHIR-99021)

-

DPBS (without Ca2+/Mg2+)

-

Accutase® or other gentle cell dissociation reagent

-

ROCK inhibitor (e.g., Y-27632)

-

Antibodies for immunofluorescence or flow cytometry (e.g., anti-Brachyury (T), anti-PAX2, anti-LHX1)

Protocol for General Mesoderm Induction

This protocol is a general guideline for inducing a mixed mesodermal population from hPSCs grown in monolayer culture. Optimization may be required.

Day -2 to 0: Seeding hPSCs for Differentiation

-

Coat tissue culture plates with Matrigel® according to the manufacturer's instructions.

-

Culture hPSCs in mTeSR™1 medium until they reach 70-80% confluency.

-

Aspirate the medium and wash the cells once with DPBS.

-

Treat the cells with Accutase® to generate a single-cell suspension.

-

Resuspend the cells in mTeSR™1 medium supplemented with ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.

-

Seed the cells onto the Matrigel®-coated plates at a high density (e.g., 1-2 x 10^5 cells/cm²).

-

Culture overnight. The following day (Day -1), replace the medium with fresh mTeSR™1 without ROCK inhibitor.

-

On Day 0, the cells should be at or near 100% confluency.

Day 0: Initiation of Differentiation

-

Prepare the differentiation medium: RPMI 1640 supplemented with B-27™ minus insulin.

-

Add this compound to the differentiation medium to a final concentration of 3-8 µM. A good starting point is 5 µM.[9]

-

Aspirate the mTeSR™1 medium from the hPSC culture and replace it with the CHIR-containing differentiation medium.

Day 1: Continued Differentiation

-

After 24 hours of CHIR treatment, the protocol can be varied depending on the desired mesodermal subtype. For a general mesoderm population, the CHIR treatment can be extended for another 24 hours or replaced with a CHIR-free medium. For specific lineages, other factors may be introduced. For this general protocol, replace the medium with fresh CHIR-containing differentiation medium.

Day 2: Characterization of Mesoderm Progenitors

-

After a total of 48 hours of CHIR treatment, the cells are considered to be at the mesoderm progenitor stage.

-

The cells can be harvested for analysis or directed towards more specific mesodermal fates by changing the medium to one containing appropriate growth factors.

-

Analysis:

-

Immunofluorescence: Fix the cells and stain for the primitive streak and mesoderm marker Brachyury (T).

-

Flow Cytometry: Harvest the cells and stain for surface markers associated with early mesoderm (e.g., KDR/VEGFR2) and intracellularly for Brachyury (T).

-

RT-qPCR: Extract RNA and analyze the expression of mesodermal genes such as T (Brachyury), MIXL1, and EOMES.

-

Figure 2. Experimental workflow for the induction of mesoderm from hPSCs.

Troubleshooting and Considerations

-

Low Differentiation Efficiency:

-

Cell Density: Ensure that the hPSCs are at a high confluency at the start of differentiation. Cell density can significantly impact differentiation outcomes.[10]

-

CHIR Concentration: The optimal CHIR concentration is cell line-dependent. Perform a dose-response curve (e.g., 1 µM to 10 µM) to determine the ideal concentration for your specific hPSC line.

-

Reagent Quality: Ensure the activity of the this compound stock solution.

-

-

High Cell Death:

-

ROCK Inhibitor: Always include a ROCK inhibitor during the single-cell seeding step to improve survival.

-

Gentle Handling: Handle the cells gently during dissociation and seeding.

-

-

Heterogeneity in the Differentiated Population:

Conclusion

The use of this compound provides a simple, robust, and efficient method for inducing mesoderm from human pluripotent stem cells. By precisely activating the canonical Wnt signaling pathway, researchers can generate a population of mesodermal progenitors that serve as a valuable starting point for the directed differentiation into a multitude of mature cell types for applications in developmental biology research, disease modeling, and regenerative medicine.

References

- 1. Initial WNT/β-Catenin Activation Enhanced Mesoderm Commitment, Extracellular Matrix Expression, Cell Aggregation and Cartilage Tissue Yield From Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells [frontiersin.org]

- 3. Mesoderm induction and patterning: insights from neuromesodermal progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking hope: GSK-3 inhibitors and Wnt pathway activation in Alzheimer's therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Glycogen synthase kinase 3 inhibitors induce the canonical WNT/β-catenin pathway to suppress growth and self-renewal in embryonal rhabdomyosarcoma | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Rapid and Efficient Differentiation of Human Pluripotent Stem Cells into Intermediate Mesoderm That Forms Tubules Expressing Kidney Proximal Tubular Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bulk cell density and Wnt/TGFbeta signalling regulate mesendodermal patterning of human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient endoderm induction from human pluripotent stem cells by logically directing signals controlling lineage bifurcations - PMC [pmc.ncbi.nlm.nih.gov]

CHIR-98023: Application Notes and Protocols for In Vitro Modeling of Developmental Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR-98023 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key regulatory enzyme in a multitude of cellular processes. By inhibiting both GSK-3α and GSK-3β isoforms, this compound acts as a robust activator of the canonical Wnt/β-catenin signaling pathway. This pathway is fundamental to embryonic development, governing cell fate decisions, proliferation, and differentiation. Consequently, this compound has emerged as an invaluable small molecule tool for in vitro modeling of developmental processes, including the directed differentiation of pluripotent stem cells (PSCs) and the formation of complex organoid structures.

These application notes provide a comprehensive overview of the use of this compound in developmental biology research, complete with detailed protocols and quantitative data to guide experimental design.

Mechanism of Action: Wnt/β-catenin Pathway Activation

This compound functions by inhibiting GSK-3, a serine/threonine kinase that plays a central role in the "destruction complex" of the Wnt/β-catenin pathway. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, thereby driving developmental processes.[1][2][3]

Applications in Directed Differentiation of Pluripotent Stem Cells

This compound is a cornerstone reagent for directing the differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) into various lineages by mimicking the effects of Wnt signaling.

Mesoderm and Cardiomyocyte Differentiation

Activation of the Wnt pathway is a critical first step in specifying mesoderm, the germ layer that gives rise to cardiac tissues. This compound is widely used to efficiently induce a mesodermal fate, which can then be further directed towards cardiomyocytes.

Quantitative Data on Cardiomyocyte Differentiation Efficiency:

| Cell Line | CHIR-99021 Concentration (µM) | Treatment Duration | Differentiation Efficiency (% cTnT+ cells) | Reference |

| LiPSC 18R | 4 | Not Specified | Higher number and larger beating areas | [4] |

| hPSC | 12 | 24 hours | ~80% | [5] |

| hPSC | 6 | 48 hours | ~75% | [5] |

| H7, ESI-017, iPSC lines | 12 | Day 0-2 | 94 ± 5% | [1] |

| H7, ESI-017, iPSC lines | 18 | Day 0-2 | 68 ± 18% | [1] |

Experimental Protocol: Directed Differentiation of hPSCs to Cardiomyocytes

This protocol is a widely adopted method for generating cardiomyocytes from human pluripotent stem cells (hPSCs).

Methodology:

-

Cell Seeding (Day -2): Plate hPSCs on Matrigel-coated plates in mTeSR1 medium to achieve 70-85% confluency by Day 0.

-

Mesoderm Induction (Day 0): Replace the medium with RPMI/B27 minus insulin containing CHIR-99021 (optimization of concentration, typically 6-12 µM, is recommended for each cell line).

-

Cardiac Progenitor Specification (Day 2): Remove the CHIR-99021 containing medium and replace it with RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., IWP2 or IWP4).

-

Maintenance (Day 4 onwards): From day 4, culture the cells in RPMI/B27 minus insulin, changing the medium every 2-3 days. From day 7, switch to RPMI/B27 with insulin. Beating cardiomyocytes are typically observed between days 7 and 10.[5][6]

Endoderm Differentiation

The definitive endoderm is the precursor to organs of the respiratory and digestive tracts, including the lungs, liver, and pancreas. This compound, often in combination with other factors like Activin A, can efficiently direct PSCs towards a definitive endoderm fate.

Quantitative Data on Definitive Endoderm Differentiation Efficiency:

| Cell Line | CHIR-99021 Concentration (µM) | Co-treatment | Differentiation Efficiency (% SOX17+/FOXA2+) | Reference |

| hPSC | 3 | LDN193189 (days 2-3) | >95% | [7] |

| HUES8 | 1 | Activin A (100 ng/mL) | ~90% | [8] |

| hPSC | Not Specified | Activin A, PI-103 | 97.97% (CD-117/CD-184 double-positive) | [9] |

Experimental Protocol: Directed Differentiation of hPSCs to Definitive Endoderm

-

Cell Seeding: Plate hPSCs to achieve high confluency.

-

Induction (Day 0-1): Treat cells with a defined medium containing CHIR-99021 (e.g., 3 µM).[7]

-

Specification (Day 2-3): Replace the medium with a medium containing other factors such as Activin A and a BMP inhibitor like LDN193189 to further specify the endodermal lineage.[7]

-

Analysis: Assess the differentiation efficiency by day 3-4 through immunostaining or flow cytometry for key endodermal markers such as SOX17 and FOXA2.

Ectoderm and Neural Differentiation

While Wnt signaling activation is primarily associated with mesoderm and endoderm induction, temporal and context-dependent modulation of the Wnt pathway using GSK-3 inhibitors like this compound can also influence ectodermal and neural fates. For instance, in combination with dual SMAD inhibition, CHIR-99021 has been shown to facilitate the generation of neural progenitor cells.[10]

Experimental Protocol: Generation of Neural Progenitor Cells

-

Neural Induction: Culture hPSCs in a neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542).

-

Proliferation Enhancement: Supplement the neural induction medium with a low concentration of CHIR-99021 to enhance the proliferation of neural progenitors.[10]

-

Characterization: After several days, assess the culture for the expression of neural progenitor markers such as PAX6 and SOX1.

Applications in Organoid Formation

Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate key aspects of organ architecture and function. This compound is instrumental in initiating the developmental programs that lead to the formation of various organoids.

Kidney Organoids

The formation of kidney organoids from hPSCs typically involves a stepwise differentiation protocol that mimics embryonic kidney development. A crucial initial step is the induction of the primitive streak, for which this compound is highly effective.

Quantitative Data on Kidney Organoid Formation:

| Cell Line | CHIR-99021 Concentration (µM) | Treatment Duration | Outcome | Reference |

| hPSC | 8 | 3 days | Formation of uniform embryoid bodies for kidney organoids | [3] |

| hPSC | Not Specified | 1-hour pulse | Maximized number of nephrons formed | [1] |

Experimental Protocol: Generation of Kidney Organoids

Methodology:

-

Embryoid Body (EB) Formation: Generate uniform EBs from hPSCs in a minimum component medium.

-

Primitive Streak Induction: Treat the EBs with a medium containing CHIR-99021 (e.g., 8 µM) for 3 days.[3]

-

Differentiation: Culture the EBs in a serum-replacement-containing medium to allow for self-organization and differentiation into kidney organoids containing nephron-like structures.

-

Maturation: Continue culture for an extended period to allow for further maturation of the organoid structures.

Intestinal Organoids

The generation and maintenance of intestinal organoids, particularly from adult stem cells isolated from intestinal crypts, rely on the activation of the Wnt pathway to maintain the stem cell population.

Quantitative Data on Intestinal Organoid Formation:

| Cell Source | CHIR-99021 Concentration (µM) | Outcome | Reference |

| Mouse Intestinal Stem Cells | Not Specified | Necessary for highly efficient organoid formation | [11] |

| Bovine Intestinal Crypts | 1 | Efficient generation of intestinal organoids | [12] |

| Human Intestinal Organoids | 10 | Increased outgrowth potential of sorted cells | [5] |

Experimental Protocol: Culture of Intestinal Organoids

-

Crypt Isolation: Isolate intestinal crypts from tissue biopsies.

-

Embedding: Embed the isolated crypts in Matrigel.

-

Culture: Culture the Matrigel domes in a specialized intestinal organoid medium supplemented with growth factors including Noggin, R-spondin, and EGF. For robust expansion and maintenance of the stem cell pool, the medium is often supplemented with CHIR-99021.[11][12]

Cerebral Organoids

In the context of cerebral organoid formation, GSK-3 inhibition with CHIR-99021 has been shown to have dose-dependent effects. Low concentrations can increase organoid size and cell survival, while higher concentrations can alter the balance between proliferation and differentiation.[13]

Conclusion

This compound and its close analog CHIR-99021 are powerful and versatile tools for the in vitro modeling of developmental processes. Through their potent and selective inhibition of GSK-3, they provide a reliable method for activating the canonical Wnt/β-catenin signaling pathway. This capability is essential for the directed differentiation of pluripotent stem cells into a wide array of cell types and for the generation of complex, self-organizing organoids. The protocols and data presented here offer a foundation for researchers to incorporate this compound into their experimental workflows to investigate fundamental questions in developmental biology and to advance applications in regenerative medicine and drug discovery. As with any small molecule, empirical optimization of concentration and treatment duration is crucial for achieving desired outcomes with specific cell lines and experimental systems.

References

- 1. A strategy for generating kidney organoids: recapitulating the development in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kidney organoids: steps towards better organization and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simplified Method for Generating Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qkine.com [qkine.com]

- 5. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Method for the Differentiation of Human iPSC-Derived Endoderm toward Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential Differentiation of Embryonic Stem Cells into Neural Epithelial-Like Stem Cells and Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient Intestinal Organoid System of Direct Sorting to Evaluate Stem Cell Competition in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Wnt signaling pathway activation on the efficient generation of bovine intestinal organoids [e-jarb.org]